Triisopropylsilane

Übersicht

Beschreibung

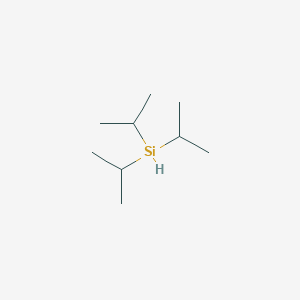

Triisopropylsilane is an organosilicon compound with the chemical formula C9H22Si. It is characterized by its three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is a colorless liquid at room temperature, with a mild, distinct odor. This compound is frequently employed in laboratories and industrial settings due to its ability to act as a mild reducing agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triisopropylsilane can be synthesized through the reaction of isopropylmagnesium chloride with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining strict reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Analyse Chemischer Reaktionen

Reduction Reactions

TIS acts as a mild reducing agent, particularly under acidic conditions. Its reactivity spans peptide synthesis, organic reductions, and disulfide bond formation.

Deprotection of Cysteine S-Protecting Groups

TIS facilitates the removal of cysteine (Cys) protecting groups in trifluoroacetic acid (TFA) at 37°C. The lability of these groups follows the order:

Cys(Mob) > Cys(Acm) > Cys(Bu<sup>t</sup>) .

| Protecting Group | Deprotection Efficiency | Reaction Time (Hours) |

|---|---|---|

| Mob | >95% | 1–2 |

| Acm | ~80% | 4–6 |

| Bu<sup>t</sup> | <50% | 24 |

Mechanism : TIS donates hydrides to carbocations formed during acidolysis, irreversibly cleaving the protecting group . Unexpectedly, TIS also promotes disulfide bond formation during deprotection, requiring careful control of reaction conditions to avoid unwanted oxidation .

Organic Reductions

TIS selectively reduces functional groups in organic synthesis:

-

Ketones and Aldehydes : Converts carbonyl groups to alcohols under acidic conditions .

-

Anomeric C-Phenyl Ketals : Demonstrates β-selectivity in reductive cleavage (e.g., converting tetra-O-benzyl-C-phenylglucosides to β-C-arylglucosides with >90% selectivity) .

Substitution Reactions

TIS participates in silicon-hydrogen bond substitutions, forming new organosilicon derivatives:

-

Halogenation : Reacts with halides (e.g., Cl<sub>2</sub>, Br<sub>2</sub>) to yield triisopropylsilyl halides .

-

Alkoxylation : Exchanges hydrides with alkoxides to produce silyl ethers .

Conditions : Reactions typically require catalysts (e.g., Pd, Pt) and anhydrous environments to prevent hydrolysis .

Hydrosilylation Reactions

TIS adds across unsaturated bonds in the presence of transition-metal catalysts:

This reaction is critical for synthesizing silicone-based polymers and functionalized organosilanes .

Hydrolysis and Stability

TIS is moisture-sensitive, undergoing hydrolysis in aqueous or humid environments:

Hydrolytic Sensitivity : Rated 3 (reacts with aqueous base) . Storage under inert atmospheres is essential to maintain stability.

Reaction Optimization Parameters

Key factors influencing TIS reactivity include:

| Parameter | Impact on Reactions | Optimal Range |

|---|---|---|

| Scavenger Type | Thioanisole/TEOS enhance deprotection | 2–5% v/v in TFA |

| Temperature | Higher temps accelerate deprotection | 25–37°C |

| Reaction Time | Prolonged exposure increases oxidation | ≤6 hours (Mob removal) |

| Acid Strength | TFA required for carbocation formation | ≥95% v/v |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Triisopropylsilane has been extensively utilized in peptide synthesis, particularly for the removal of cysteine protecting groups. The following table summarizes its effectiveness in different deprotection strategies:

The findings indicate that TIPS can effectively remove these protecting groups while promoting disulfide bond formation, suggesting its potential role as a dual-function agent in peptide chemistry.

Total Synthesis of Natural Products

This compound has been employed in the total synthesis of complex natural products. For instance, it played a crucial role in the synthesis of diazaquinomycins H and J through double Knorr cyclization, enhancing reaction efficiency significantly . This application underscores TIPS's versatility in organic synthesis.

Reduction Reactions

TIPS is also used as a reducing agent in various organic transformations:

- Reduction of Amides to Amines : TIPS facilitates the reduction of amides to their corresponding amines when used with transition-metal catalysts .

- Selective Reduction of C-Aryl Glucosides : It is effective for converting C-aryl glucosides into β-C-aryl glucosides under mild conditions .

Deprotection Strategies in Peptide Synthesis

A study by Ste. Marie and Hondal (2018) demonstrated that this compound could act not only as a scavenger but also as a reducing agent for cysteine protecting groups during peptide synthesis. The study highlighted that careful selection of scavengers is crucial to preserve the integrity of cysteine residues during deprotection .

Synthesis of Complex Molecules

In another application, this compound was used to synthesize complex polycyclic compounds from polyene substrates, showcasing its effectiveness as a catalyst under specific conditions . This application illustrates TIPS's role in facilitating complex chemical transformations.

Wirkmechanismus

Triisopropylsilane exerts its effects primarily through its ability to donate hydride ions. The silicon-hydrogen bond in this compound is less reactive compared to other hydrosilanes, allowing for selective reductions. The steric bulk provided by the isopropyl groups around the silicon center influences the selectivity of reactions, preventing over-reduction and enabling selective reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilane: Another hydrosilane used in reduction reactions but with higher reactivity compared to triisopropylsilane.

Triethylsilane: Similar to this compound but with different steric properties due to the ethyl groups.

Triphenylsilane: Used in similar applications but with different reactivity and selectivity due to the phenyl groups.

Uniqueness

This compound is unique due to its combination of mild reducing properties and high selectivity. The steric hindrance provided by the isopropyl groups allows for controlled and selective reductions, making it a valuable reagent in complex synthetic pathways .

Biologische Aktivität

Triisopropylsilane (TIS) is a hindered hydrosilane that has garnered attention in various fields of chemistry, particularly in organic synthesis and biochemistry. Its biological activity primarily revolves around its role as a reducing agent and its applications in peptide synthesis, especially concerning the deprotection of cysteine residues. This article explores the biological activity of TIS, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is commonly used in organic synthesis as a cation scavenger and reducing agent. Its ability to facilitate the removal of protecting groups from amino acids, particularly cysteine, makes it valuable in peptide synthesis. TIS acts effectively under specific conditions, particularly in the presence of trifluoroacetic acid (TFA).

The mechanism by which TIS operates involves the reduction of S-protecting groups from cysteine residues. Research indicates that TIS can remove various protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu^t^) when combined with TFA at elevated temperatures (37 °C). The lability order of these groups was found to be:

- Cys(Mob) > Cys(Acm) > Cys(Bu^t^)

This suggests that Mob-protected cysteine is particularly susceptible to deprotection using TIS .

Study on Cysteine Deprotection

A pivotal study demonstrated that TIS not only aids in the removal of S-protecting groups but also promotes disulfide bond formation. This dual functionality positions TIS as a potential agent for orthogonal deprotection strategies in peptide synthesis . The study compared TIS with other common scavengers like thioanisole and triethylsilane, revealing that while all were effective, TIS showed unique advantages in certain contexts.

Table 1: Comparison of Scavengers for Cysteine Deprotection

| Scavenger | Effectiveness (%) | Notes |

|---|---|---|

| This compound (TIS) | 80-90% | Best for Mob protection |

| Thioanisole | 80-90% | Comparable to TIS |

| Triethylsilane | 70% | Less effective than TIS |

| Anisole | 60% | Moderate effectiveness |

| Water | 10% | Ineffective |

Implications in Drug Discovery

The ability of TIS to facilitate the synthesis of peptides with specific biological activities has implications for drug discovery. For instance, cyclic peptides designed to inhibit vascular endothelial growth factor (VEGF) receptors have shown promise in cancer therapy. The incorporation of TIS in their synthesis allows for precise modifications that enhance their binding affinity and biological efficacy .

Example: VEGF Inhibitor Peptides

In a study focused on cyclopeptides targeting VEGF receptors, researchers utilized TIS during the synthesis process to ensure optimal structural configurations conducive to biological activity. These peptides demonstrated significant inhibition of endothelial cell migration and tube formation, underscoring the potential applications of TIS in developing therapeutic agents against angiogenesis-related diseases .

Eigenschaften

IUPAC Name |

tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJXDYKQMRNUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-79-6 | |

| Record name | Triisopropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.